Comparative Agonist Potency at Human α4β2 Nicotinic Acetylcholine Receptors (nAChR)
3-(3-Piperidinyloxy)pyridine acts as an agonist at the human α4β2 nAChR with an EC50 of 32.4 µM (32,400 nM) in a FLIPR-based calcium mobilization assay using HEK293 cells [1]. This potency is significantly lower than the endogenous agonist acetylcholine (EC50 ≈ 2.2 µM) [2] and the synthetic agonist TC-2559 (EC50 = 0.18 µM) . This low-potency profile makes the compound a useful tool for studying low-sensitivity receptor states or for use as a weak partial agonist in competitive binding experiments.
| Evidence Dimension | Agonist potency at human α4β2 nAChR |
|---|---|
| Target Compound Data | EC50 = 32.4 µM (32,400 nM) |
| Comparator Or Baseline | Acetylcholine (EC50 ≈ 2.2 µM) and TC-2559 (EC50 = 0.18 µM) |
| Quantified Difference | Target compound is ~15-fold less potent than acetylcholine and ~180-fold less potent than TC-2559. |
| Conditions | Human α4β2 nAChR expressed in HEK293 cells; intracellular calcium level measured by FLIPR assay. |
Why This Matters
This quantitative potency differential justifies the selection of 3-(3-Piperidinyloxy)pyridine over more potent agonists when a weaker stimulus or a specific low-sensitivity receptor conformation is required, enabling nuanced pharmacological investigations.
- [1] BindingDB. Entry BDBM50088431. 3-(Piperidin-3-yloxy)-pyridine (CHEMBL9965). EC50: 3.24E+4 nM for human α4β2 nAChR expressed in HEK293 cells. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088431 View Source
- [2] Briggs CA, et al. Untranslated Region-Dependent Exclusive Expression of High-Sensitivity Subforms of the Human α4β2 Nicotinic Acetylcholine Receptor. J Biol Chem. 2006; 281(41): 30319-30328. (Acetylcholine EC50 ≈ 2.2 µM). View Source
